Product packaging for 2-Iodo-3-ureidopropionic acid(Cat. No.:CAS No. 61443-52-5)

2-Iodo-3-ureidopropionic acid

Cat. No.: B1200370
CAS No.: 61443-52-5
M. Wt: 258.01 g/mol
InChI Key: BNKXRBDIIQWVIH-UHFFFAOYSA-N
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Description

Historical Perspectives in Organic and Biochemical Research Related to Iodo- and Ureido-Containing Propionic Acids

The study of iodo- and ureido-containing propionic acids is rooted in the broader historical development of organic chemistry and biochemistry. Research into halogenated compounds has been a cornerstone of organic synthesis, exploring the effects of halogens on reactivity and molecular properties. Iodinated organic compounds, in particular, have been significant in the development of various synthetic methodologies due to the unique reactivity of the carbon-iodine bond.

Simultaneously, the investigation of ureido compounds has been propelled by their fundamental role in biological systems. Urea (B33335) and its derivatives are central to nitrogen metabolism in many organisms. ecmdb.cahmdb.ca The study of ureidopropionic acids, for instance, is linked to the metabolic pathways of pyrimidines, where 3-ureidopropionic acid is an intermediate in the breakdown of uracil (B121893). ecmdb.cahmdb.cawikipedia.orgtargetmol.com Deficiencies in enzymes involved in this pathway, such as beta-ureidopropionase, can lead to the accumulation of ureidopropionic acid. ecmdb.catargetmol.comnih.gov

The convergence of these two areas of research—halogen chemistry and the study of biologically relevant ureido compounds—provides the context for the synthesis and investigation of molecules like 2-iodo-3-ureidopropionic acid.

Significance within the Landscape of Halogenated Amino Acid Derivatives and Ureido Compounds

Halogenated amino acid derivatives are a significant class of compounds with diverse applications. The introduction of a halogen atom into an amino acid can profoundly alter its physical, chemical, and biological properties. encyclopedia.pub This has made them valuable in medicinal chemistry for designing peptides with enhanced stability or modified activity. encyclopedia.pubnih.gov The synthesis of halogenated amino acids has been a focus of research to create novel building blocks for various applications. nih.govacs.orgacs.org

Ureido compounds are also of considerable interest due to their presence in various biochemical pathways and their potential as therapeutic agents. researchgate.net The ureido group can participate in hydrogen bonding and act as a key recognition element in biological systems.

This compound combines features of both these classes. The presence of the iodine atom at the alpha-position to the carboxylic acid and the ureido group at the beta-position creates a unique chemical entity. Its significance lies in its potential to serve as a reactive intermediate for synthesizing more complex molecules.

Position as an Intermediate in Specific Chemical Transformations and Biochemical Pathways

This compound is recognized as an intermediate in specific chemical reactions, particularly intramolecular cyclizations. For instance, it can be formed from the hydrolysis of 5-iodo-5,6-dihydrouracil (B1201511). researchgate.net Following its formation, this compound can undergo intramolecular cyclization to form 2-amino-2-oxazoline-3-carboxylic acid. researchgate.net This reaction involves the attack of the ureido oxygen on the carbon bearing the iodine atom, leading to the displacement of the iodide ion. researchgate.net

From a biochemical perspective, while 3-ureidopropionic acid is a known metabolite in the degradation of uracil, the direct biological role of its iodinated counterpart is less clear. ecmdb.cahmdb.cawikipedia.orgtargetmol.com However, the study of related compounds provides some context. For example, the metabolism of the pyrimidine (B1678525) analog 5-iododeoxyuridine does not appear to primarily yield 3-ureidopropionic acid. aacrjournals.org The study of biochemical pathways is crucial for understanding cellular processes and the roles of various metabolites. isotope.combyjus.com

Current Research Trends and Unaddressed Questions in the Study of this compound

Current research on compounds related to this compound continues to explore their synthesis, reactivity, and potential applications. The development of new methods for the enantioselective synthesis of halogenated amino acid derivatives remains an active area of investigation. acs.orgacs.org

Specific unanswered questions regarding this compound include:

What are the precise kinetics and mechanisms of its formation and subsequent reactions under various conditions?

Can it be used as a precursor for the stereoselective synthesis of novel amino acids or heterocyclic compounds?

Does this compound or its derivatives exhibit any significant biological activity?

What are the detailed conformational preferences of this compound in solution?

Further research is needed to fully elucidate the chemical and potential biological properties of this intriguing molecule.

Data Tables

Table 1: Physicochemical Properties of Related Propionic Acids

Compound NameMolecular FormulaMolar Mass ( g/mol )CAS Number
2-Iodopropionic acidC3H5IO2199.97598-80-1 nih.gov
3-Iodopropionic acidC3H5IO2199.98141-76-4 sigmaaldrich.com
3-Ureidopropionic acidC4H8N2O3132.12462-88-4 wikipedia.orgscbt.com
This compoundC4H7IN2O3258.0161443-52-5 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7IN2O3 B1200370 2-Iodo-3-ureidopropionic acid CAS No. 61443-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61443-52-5

Molecular Formula

C4H7IN2O3

Molecular Weight

258.01 g/mol

IUPAC Name

3-(carbamoylamino)-2-iodopropanoic acid

InChI

InChI=1S/C4H7IN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)

InChI Key

BNKXRBDIIQWVIH-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)I)NC(=O)N

Canonical SMILES

C(C(C(=O)O)I)NC(=O)N

Synonyms

2-iodo-3-ureidopropionic acid

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 2 Iodo 3 Ureidopropionic Acid and Its Precursors

Synthetic Approaches to 5-Iodo-5,6-dihydrouracil (B1201511) as a Precursor to 2-Iodo-3-ureidopropionic Acid

The most established pathway to this compound involves the hydrolytic opening of a precursor molecule, 5-iodo-5,6-dihydrouracil. nih.gov The synthesis of this dihydropyrimidine (B8664642) is therefore a critical first step. This process typically involves two key stages: the iodination of a pyrimidine (B1678525) ring system, followed by the reduction of the 5,6-double bond.

Iodination Methodologies for Pyrimidine Ring Systems

The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a crucial transformation for which several methodologies have been developed. The C-5 position is susceptible to electrophilic substitution. wikipedia.org

Traditional methods for the iodination of pyrimidines often employ toxic reagents and harsh acidic conditions, such as sulfuric acid or nitric acid. wikipedia.orgrsc.org More contemporary and milder methods have been developed to improve yields, selectivity, and environmental compatibility. These include the use of elemental iodine (I₂) in combination with an oxidizing agent or catalyst. One effective system is the use of iodine with silver nitrate (B79036) (AgNO₃), which acts as an electrophilic iodinating reagent. rsc.org N-Iodosuccinimide (NIS) is another common reagent used for this purpose. researchgate.net

Recent advancements have focused on green chemistry principles. A simple and eco-friendly approach involves the solvent-free mechanical grinding of pyrimidine derivatives with solid iodine and silver nitrate. wikipedia.org This method offers significant advantages, including short reaction times (20–30 minutes) and high yields (70–98%). wikipedia.org

Another strategy involves the reaction of a uracil (B121893) derivative, such as uridine, with iodine monochloride (ICl). This reaction can lead to the formation of a 5-iodo-6-hydroxy-5,6-dihydro intermediate, which can subsequently be converted to the desired 5-iodouracil (B140508) derivative. rsc.org

The table below summarizes various iodination reagents and their reported applications for pyrimidine systems.

Reagent/SystemSubstrate ExampleConditionsKey Features
Iodine (I₂) / Silver Nitrate (AgNO₃)UracilSolvent-free, mechanical grindingEco-friendly, rapid (20-30 min), high yields (70-98%). wikipedia.org
N-Iodosuccinimide (NIS)Uracil derivativesControlled conditionsRegioselective substitution. researchgate.net
Iodine Monochloride (ICl)UridineAqueous DMF or Methanol (B129727)Can form 5-iodo-6-hydroxy/methoxy intermediates. rsc.org
Iodine (I₂) / Nitric Acid (HNO₃)UridineRefluxTraditional method, 56-66% yield.

Stereochemical Control in Precursor Synthesis

The reduction of the 5,6-double bond in 5-iodouracil to form 5-iodo-5,6-dihydrouracil creates two stereocenters at the C-5 and C-6 positions. The control of the stereochemistry of this reduction is a significant synthetic challenge.

In biological systems, this reduction is stereospecific. The enzyme dihydrouracil (B119008) dehydrogenase, involved in uracil catabolism, catalyzes the trans-addition of hydrogen across the double bond. rsc.org Specifically, hydrogen is added to the si-face at C-6 and the si-face at C-5. rsc.org Other enzymatic reductions of pyrimidine derivatives have also demonstrated high degrees of stereopreference, which can be dependent on the substitution pattern on the pyrimidine ring. mdpi.com

In chemical synthesis, achieving stereocontrol can be complex. Catalytic hydrogenation using platinum catalysts is a known method for reducing the pyrimidine ring, but specific stereochemical outcomes for 5-iodouracil are not extensively detailed in the reviewed literature. umich.edu The presence of the bulky iodine atom at C-5 can influence the facial selectivity of the hydrogenation, but detailed studies on directing this stereoselectivity for this specific substrate are not prominent. The synthesis of specific stereoisomers of 5-iodo-5,6-dihydrouracil for mechanistic studies often relies on separation techniques following a non-selective or partially selective reduction.

Targeted Synthesis of this compound from Non-Pyrimidine Scaffolds

The synthesis of this compound from acyclic precursors is a less common and not well-documented strategy. This approach would require the sequential or convergent construction of the carbon backbone with the required functional groups: a carboxylic acid, an iodine atom at the alpha-position (C-2), and a ureido group at the beta-position (C-3).

Routes Involving Alpha-Halogenation of Propionic Acid Derivatives

This hypothetical route would begin with a suitable propionic acid derivative, such as β-ureidopropionic acid or a protected version like β-aminopropionic acid (β-alanine). The key step would be the selective introduction of an iodine atom at the α-position.

Standard methods for the α-halogenation of carboxylic acids exist, most notably the Hell-Volhard-Zelinsky reaction, which typically uses bromine and a catalytic amount of phosphorus tribromide (PBr₃) followed by potential halogen exchange. wikipedia.org Direct α-iodination of a carboxylic acid is challenging. An alternative could involve the α-iodination of a related ketone or aldehyde precursor, which can then be oxidized to the carboxylic acid. organic-chemistry.org

However, applying these methods to a substrate like β-ureidopropionic acid presents significant challenges. The ureido and carboxylic acid groups may interfere with the reaction or be susceptible to side reactions under the often harsh conditions required for α-halogenation. No specific examples of direct α-iodination of β-ureidopropionic acid were found in the surveyed literature.

Introduction of the Ureido Moiety through Controlled Reaction Pathways

Another theoretical non-pyrimidine route involves introducing the ureido group onto an already α-iodinated propionic acid backbone. This pathway could start with an α-iodo-β-aminopropionic acid derivative.

The synthesis of amino acids from α-halo acids is a classic method, typically involving nucleophilic substitution of the halide with ammonia (B1221849) or an azide. wikipedia.orgaklectures.com Starting with a β-amino acid, one could first perform an α-iodination, though this faces the challenges mentioned previously.

Alternatively, if one could synthesize or acquire an α-iodo-β-aminopropionic acid, the terminal amino group could be converted into a ureido group. This is commonly achieved by reacting the amine with an isocyanate or by treatment with potassium cyanate (B1221674) in the presence of a weak acid. The synthesis of ω-ureido-α-amino acid derivatives has been demonstrated through the reaction of ω-isocyanato-α-amino acid intermediates with amines. researchgate.net This general principle could be adapted, but a specific, high-yield synthesis starting from an α-iodinated substrate to produce this compound is not described in the available literature.

Formation of this compound via Hydrolytic Cleavage

The most definitive and studied method for the formation of this compound is through the ring-opening of 5-iodo-5,6-dihydrouracil. nih.gov This reaction is a key step in the metabolic pathway that leads to the dehalogenation of 5-iodouracil. nih.govacs.org

The process can be catalyzed both enzymatically and by alkaline conditions.

Enzymatic Hydrolysis : The enzyme dihydropyrimidine amidohydrolase (E.C. 3.5.2.2), which is naturally involved in pyrimidine catabolism, catalyzes the hydrolysis of the amide bond between N-3 and C-4 of the dihydropyrimidine ring. nih.govnih.gov When 5-iodo-5,6-dihydrouracil is the substrate, this enzymatic action cleaves the ring to yield 2-iodo-3-ureidopropionate. nih.gov

Alkaline Hydrolysis : In the absence of enzymes, the hydrolysis can be achieved by treatment with a dilute base, such as sodium hydroxide (B78521). dss.go.th The alkali-labile nature of the dihydropyrimidine ring facilitates this cleavage. acs.org

This hydrolytic ring-opening is the first of a two-step process observed in the degradation of the compound. The resulting 2-iodo-3-ureidopropionate is an unstable intermediate that subsequently undergoes a rapid, non-enzymatic intramolecular cyclization. This second step involves the nucleophilic attack of a ureido oxygen atom on the carbon atom bearing the iodine (C-2), leading to the displacement of the iodide ion and the formation of 2-amino-2-oxazoline-5-carboxylic acid. nih.govresearchgate.net

The table below outlines the key transformation in this section.

PrecursorReagents/CatalystProductSubsequent Reaction
5-Iodo-5,6-dihydrouracilDihydropyrimidine amidohydrolaseThis compoundNon-enzymatic cyclization to 2-amino-2-oxazoline-5-carboxylic acid. nih.gov
5-Iodo-5,6-dihydrouracilHydroxide Ion (Alkaline conditions)This compoundIntramolecular cyclization with iodide elimination. researchgate.netacs.org

Chemical Hydrolysis Protocols for 5-Iodo-5,6-dihydrouracil

The synthesis of this compound can be achieved through the chemical hydrolysis of its cyclic precursor, 5-Iodo-5,6-dihydrouracil. This process involves the cleavage of the amide bond within the dihydropyrimidine ring. Alkaline hydrolysis, facilitated by hydroxide ions, is a documented method for this transformation. researchgate.netacs.org The reaction proceeds via the opening of the 5,6-dihydrouracil ring system. researchgate.net

Studies on the alkaline hydrolysis of dihydropyrimidines indicate that these compounds undergo cleavage at the N3-C4 bond in the presence of alkali. researchgate.net This ring-opening reaction yields the corresponding ureidopropionic acid derivative. For 5-Iodo-5,6-dihydrouracil, this chemical hydrolysis results in the formation of this compound. However, the resulting acyclic iodo-ureido acid is known to be unstable and can undergo subsequent reactions, such as intramolecular cyclization. researchgate.netnih.govresearchgate.net

Enzymatic Hydrolysis by Dihydrouracil Amidohydrolase

An alternative and highly efficient route to this compound from its precursor is through enzymatic hydrolysis. This biocatalytic process is mediated by the enzyme dihydropyrimidine amidohydrolase (DPH), also known as dihydropyrimidinase (EC 3.5.2.2). nih.govresearchgate.net This enzyme is a key component of the pyrimidine degradation pathway, responsible for the ring opening of dihydropyrimidines. nih.gov

Research has demonstrated that DPH isolated from sources such as rat liver can effectively catalyze the hydrolysis of 5-Iodo-5,6-dihydrouracil. nih.govresearchgate.net The reaction, typically conducted at physiological pH (around 8.2) and 37°C, is presumed to yield this compound as the initial product. nih.govresearchgate.net This enzymatic step is considered the first part of a two-step dehalogenation process observed in vitro. nih.gov

Dihydropyrimidine amidohydrolase exhibits broad substrate specificity. Besides 5-Iodo-5,6-dihydrouracil, it also hydrolyzes other halogenated dihydropyrimidines like 5-bromo-5,6-dihydrouracil, as well as its natural substrates, 5,6-dihydrouracil and 5,6-dihydrothymine. nih.govresearchgate.netwikigenes.org The catalytic efficiency of DPH can be significantly high; for instance, its efficiency for hydrolyzing (R)-5-fluoro-5,6-dihydrouracil is approximately double that for its natural substrate, 5,6-dihydrouracil. nih.gov

Table 1: Comparison of Hydrolysis Methods for 5-Iodo-5,6-dihydrouracil

ParameterChemical HydrolysisEnzymatic Hydrolysis
CatalystHydroxide Ion (e.g., NaOH)Dihydrouracil Amidohydrolase (DPH)
Reaction TypeAlkaline Hydrolysis (Ring Opening)Biocatalytic Hydrolysis (Ring Opening)
Typical ConditionsAlkaline pHpH ~8.2, 37°C
SpecificityGeneral base-catalyzed reactionSpecific for dihydropyrimidine rings, including halogenated analogs
Key FindingHydrolysis occurs at the N3-C4 amide bond to open the ring. researchgate.netEnzyme from rat liver effectively catalyzes the reaction as the first step in dehalogenation. nih.govresearchgate.net

Chemical Modifications and Derivatization of this compound for Research Purposes

Once synthesized, this compound can be subjected to various chemical modifications to create derivatives for specific research applications. These derivatizations can target the carboxylic acid moiety, the ureido group, or the carbon-halogen bond.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime site for derivatization through esterification and amidation reactions.

Esterification: Standard esterification protocols can be applied to convert the carboxylic acid into an ester. This typically involves reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be "activated" first, for example, by converting it to an acyl halide (e.g., using thionyl chloride) or by using coupling agents, followed by reaction with an alcohol. google.com For instance, reacting this compound with methanol under appropriate conditions would yield methyl 2-iodo-3-ureidopropionate.

Amidation: Similarly, the carboxylic acid can be converted into an amide. This is commonly achieved by reacting the acid with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a new carbon-nitrogen bond, linking the propionic acid backbone to another molecule via an amide linkage.

Functionalization of the Ureido Group

The ureido group (-NH-CO-NH-) in this compound also presents opportunities for chemical modification, though its reactivity is dominated by an important intramolecular reaction. Research has shown that the ureido group can participate in an intramolecular cyclization. researchgate.net Specifically, the ureido oxygen atom acts as a nucleophile, attacking the carbon atom bonded to the iodine (C-2). nih.govresearchgate.net This intramolecular nucleophilic attack results in the displacement of the iodide ion and the formation of a five-membered ring, yielding 2-amino-2-oxazoline-5-carboxylic acid. researchgate.netnih.gov This cyclization is reported to be a non-enzymatic, pH-independent process that occurs spontaneously after the initial hydrolysis of 5-Iodo-5,6-dihydrouracil. researchgate.netnih.gov

Halogen Exchange Reactions at the C-2 Position

The iodine atom at the C-2 position of the propionic acid backbone is susceptible to nucleophilic substitution, allowing for halogen exchange reactions. The Finkelstein reaction is a classic and effective method for this type of transformation. manac-inc.co.jp This S_N2 reaction involves treating an alkyl iodide with a metal halide salt (e.g., NaCl, NaBr) in a suitable solvent like acetone (B3395972). manac-inc.co.jp

By applying the Finkelstein reaction conditions, the iodine in this compound could be replaced by other halogens. For example, reacting it with sodium bromide in acetone would likely lead to the formation of 2-Bromo-3-ureidopropionic acid. This strategy allows for the synthesis of a series of 2-halo-3-ureidopropionic acids, which can be valuable for structure-activity relationship studies.

Table 2: Derivatization Strategies for this compound

Functional GroupReaction TypePotential ReagentsExpected Product Class
Carboxylic AcidEsterificationAlcohol (e.g., Methanol), Acid CatalystCarboxylic Ester
Carboxylic AcidAmidationAmine, Coupling Agent (e.g., EDC, DCC)Carboxamide
Ureido Group & C-I BondIntramolecular CyclizationSpontaneous (pH-independent)Oxazoline (B21484) Derivative
C-I Bond (C-2 Position)Halogen Exchange (Finkelstein Reaction)Metal Halide (e.g., NaBr, NaCl) in Acetone2-Bromo- or 2-Chloro-3-ureidopropionic acid

Reaction Mechanisms and Kinetics of 2 Iodo 3 Ureidopropionic Acid

Intramolecular Cyclization to 2-Amino-2-oxazoline-3-carboxylic Acid

A primary and well-documented reaction of 2-iodo-3-ureidopropionic acid is its intramolecular cyclization to form 2-amino-2-oxazoline-3-carboxylic acid. This transformation is of interest as it represents a model for understanding more complex biological and chemical processes involving similar functionalities.

Detailed Reaction Mechanism and Transition State Analysis

The cyclization of this compound proceeds via an intramolecular nucleophilic attack of one of the ureido oxygen atoms on the carbon atom bearing the iodine. This process results in the displacement of the iodide ion and the formation of a five-membered oxazoline (B21484) ring. The reaction is a classic example of an intramolecular SN2 reaction.

The transition state for this reaction is proposed to involve a pentacoordinate carbon atom, with the ureido oxygen acting as the incoming nucleophile and the iodine atom as the leaving group. The geometry of the molecule likely constrains the approach of the nucleophile, influencing the energetics of the transition state. While detailed computational transition state analyses for this specific molecule are not extensively reported in the literature, the general principles of SN2 reactions suggest a backside attack relative to the leaving group, leading to an inversion of configuration at the chiral center if one were present and the reaction proceeded at that center. However, in this case, the reaction occurs at the adjacent carbon.

Kinetic Studies of the Cyclization Reaction

Kinetic studies have been instrumental in elucidating the mechanism of the cyclization of this compound. The reaction has been observed to follow first-order kinetics, consistent with an intramolecular process. The rate of cyclization is influenced by several factors, including pH and the presence of catalysts.

In the pH range of 2 to 9, the reaction rate is found to be largely independent of pH. This suggests that in this pH range, the predominant species is the zwitterionic form of the amino acid, and the cyclization proceeds without the direct involvement of protons or hydroxide (B78521) ions in the rate-determining step.

Influence of pH on Reaction Rate and Mechanism

The pH of the reaction medium has a profound effect on the rate and mechanism of the cyclization of this compound.

Below pH 2: The reaction rate diminishes significantly. This is attributed to the protonation of the ureido group, which decreases its nucleophilicity. A protonated ureido group is a much weaker nucleophile, thus slowing down the intramolecular attack on the carbon-iodine bond.

Between pH 2 and 9: The reaction rate is pH-independent. In this range, the carboxylic acid group is deprotonated, and the ureido group is not protonated, allowing for an efficient intramolecular cyclization.

Above pH 12: The reaction rate increases dramatically. This is likely due to the deprotonation of the ureido group itself, which would significantly enhance its nucleophilic character and accelerate the rate of cyclization.

Interactive Data Table: Effect of pH on Cyclization Rate

pH RangeRelative Reaction RatePredominant Species and Mechanistic Feature
< 2DecreasedProtonated ureido group, reduced nucleophilicity.
2 - 9ConstantZwitterionic form, pH-independent cyclization.
> 12IncreasedDeprotonated ureido group, enhanced nucleophilicity.

Role of Catalysis in Cyclization (e.g., Hydroxide Ion, Enzyme Mimics)

The cyclization of this compound can be subject to catalysis. As mentioned, above pH 12, the hydroxide ion acts as a catalyst by deprotonating the ureido group, thereby increasing its nucleophilicity. In the pH-independent region (pH 2-9), the reaction is reportedly not subject to catalysis by external buffers.

The formation of this compound can itself be a result of enzymatic or hydroxide ion-catalyzed hydrolysis of compounds like 5-iodo-5,6-dihydrouracil (B1201511). While specific enzyme mimics for the cyclization of this compound are not detailed in the available literature, the study of its cyclization provides a model for understanding enzymatic reactions that proceed through similar intramolecular displacement mechanisms.

Stereoselectivity and Diastereoselectivity in Reactions Involving the Chiral Center

The carbon atom bearing the iodo-substituent in this compound is a chiral center. Consequently, reactions involving this center, including its formation and subsequent transformations, have the potential to exhibit stereoselectivity and diastereoselectivity. However, specific studies detailing the stereochemical outcomes of reactions involving this compound are not extensively available in the reviewed literature.

In principle, the formation of this compound from a prochiral precursor could be rendered stereoselective through the use of chiral reagents or catalysts. Similarly, its subsequent reactions could proceed with a degree of stereocontrol. For instance, in the intramolecular cyclization, if the starting material is enantiomerically pure, the stereochemistry of the product, 2-amino-2-oxazoline-3-carboxylic acid, would be determined by the mechanism of the reaction. While the cyclization itself occurs at the adjacent carbon, the chirality of the molecule can influence the conformation of the transition state, potentially leading to diastereomeric transition states if other chiral centers are present.

General principles of asymmetric synthesis suggest that the introduction of chiral auxiliaries or the use of chiral catalysts could be employed to control the stereochemistry of reactions involving this compound.

Reactivity of the Iodo-Substituent in Nucleophilic Displacement Reactions

The iodo-substituent in this compound is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This reactivity is a cornerstone of its chemical behavior, most notably in the intramolecular cyclization discussed earlier.

Beyond the intramolecular reaction, the iodo group can, in principle, be displaced by a variety of external nucleophiles in intermolecular SN2 reactions. The rate and feasibility of such reactions would depend on several factors:

The nature of the nucleophile: Stronger nucleophiles would be expected to react more readily.

The reaction conditions: Solvent, temperature, and the presence of catalysts can all influence the outcome of the reaction.

Steric hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile will affect the reaction rate.

The presence of the adjacent ureido and carboxylic acid groups can also modulate the reactivity of the iodo-substituent through electronic and steric effects. For instance, the electron-withdrawing nature of the adjacent carbonyl group in the ureido moiety could potentially influence the electrophilicity of the carbon-iodine bond. In general, alkyl iodides are the most reactive among the alkyl halides in nucleophilic substitution reactions. msu.edu

It is important to note that in many contexts, the intramolecular cyclization is a rapid and favored process, which may compete with or dominate over intermolecular nucleophilic displacement reactions, particularly in the absence of a large excess of a strong external nucleophile.

Stability and Degradation Pathways of this compound in Various Research Media

The stability and degradation of this compound are influenced by the surrounding chemical environment, particularly pH. Research has shown that this compound undergoes intramolecular cyclization, a reaction that demonstrates pH-dependent kinetics.

In a study of the cyclization of this compound, it was found that the reaction rate is independent of pH in the range of 2 to 9. researchgate.net This process involves the intramolecular attack of the ureido oxygen atom on the second carbon of the ureidoacid, leading to the displacement of the iodide ion and the formation of 2-amino-2-oxazoline-3-carboxylic acid. researchgate.net However, at a pH below 2, the rate of this cyclization reaction decreases. This is attributed to the protonation of the ureido group, which diminishes its nucleophilicity and thus slows down the intramolecular attack. researchgate.net

The degradation of related ureidopropionic acids has also been studied, providing insights into potential pathways for this compound. For instance, 3-ureidopropionic acid is known to be a breakdown product of dihydrouracil (B119008), formed by the enzymatic action of dihydropyrimidinase. ecmdb.cahmdb.ca This compound is then further metabolized to β-alanine by β-ureidopropionase. ecmdb.cahmdb.ca In the context of pyrimidine (B1678525) metabolism, this pathway is crucial for the breakdown of pyrimidine bases like uracil (B121893). nih.gov

The stability of ureidopropionic acids can also be influenced by temperature. For example, the enzyme 3-ureidopropionase from Caenorhabditis elegans, which degrades 3-ureidopropionate, exhibits maximum activity at approximately 40 °C, but its stability is significantly reduced at this temperature, with a short half-life. nih.gov This suggests that temperature can be a critical factor in the enzymatic degradation of such compounds in biological research media.

The table below summarizes the stability of this compound under different pH conditions based on its cyclization kinetics.

pH RangeReaction Rate of CyclizationPredominant Chemical Species/State
< 2DecreasedProtonated Ureido Group
2 - 9pH-IndependentUnprotonated Ureido Group

The degradation of this compound can be considered in the broader context of the metabolism of halogenated and non-halogenated ureido acids. The initial step for this compound is an intramolecular cyclization resulting in iodide ion and 2-amino-2-oxazoline-3-carboxylic acid. researchgate.net For the non-iodinated analog, 3-ureidopropionic acid, the metabolic pathway involves enzymatic conversion.

CompoundDegradation Product(s)Enzyme(s) Involved
This compound2-Amino-2-oxazoline-3-carboxylic acid, Iodide ion(Intramolecular, non-enzymatic)
3-Ureidopropionic Acidβ-Alanine, CO₂, NH₃β-ureidopropionase
Dihydrouracil3-Ureidopropionic acidDihydropyrimidinase

It is important to note that while the cyclization of this compound has been studied, detailed investigations into its degradation in various complex research media, such as cell culture media or in the presence of various biological macromolecules, are less documented in the provided search results. The stability would likely be affected by nucleophiles present in the media that could react with the electrophilic carbon bearing the iodine atom.

Advanced Analytical and Spectroscopic Characterization Methods for Research on 2 Iodo 3 Ureidopropionic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating and measuring 2-Iodo-3-ureidopropionic acid, a compound that, as an amino acid derivative, requires precise analytical conditions.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development focuses on optimizing separation from structurally similar molecules and matrix components.

Reversed-phase HPLC is a common approach for iodo-amino acids and related compounds. psu.edu The development of a robust HPLC method for this compound involves careful selection of a stationary phase, mobile phase composition, and detector. A C18-bonded silica (B1680970) column is frequently the stationary phase of choice due to its versatility in separating moderately polar compounds. researchgate.nettandfonline.com

The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with additives to control pH and improve peak shape. researchgate.netjst.go.jp For an amino acid derivative like this compound, using a buffer (e.g., phosphate (B84403) or acetate) to maintain a consistent pH is crucial for reproducible retention times. The inclusion of an ion-pairing agent, such as tetrabutylammonium, can be employed to enhance the retention of the anionic carboxylate group on the reversed-phase column. tandfonline.com Detection is commonly achieved using a UV detector, monitoring the absorbance around 200-230 nm where the carboxyl and ureido groups absorb. tandfonline.comshimadzu.com

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Effective for retaining and separating moderately polar organic analytes like amino acid derivatives. tandfonline.comjst.go.jp
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0B: AcetonitrileBuffered aqueous phase controls ionization state for consistent retention. Acetonitrile is the organic modifier to elute the compound. researchgate.net
Gradient 5% B to 40% B over 20 minutesGradient elution allows for separation of the target analyte from both more polar and less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns, providing good efficiency and reasonable run times.
Detection UV at 210 nmThe peptide-like ureido bond and carboxyl group show absorbance in the low UV range. shimadzu.com
Injection Volume 10 µLA typical volume for analytical HPLC, balancing sensitivity with potential for column overload.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful technique for separating volatile compounds. chromatographyonline.com For a polar, non-volatile molecule like this compound, direct analysis by GC is not feasible. Therefore, chemical derivatization is a mandatory step to increase its volatility and thermal stability.

A common derivatization strategy for amino acids involves silylation, which converts the polar -COOH, -NH, and -NH2 groups into their corresponding trimethylsilyl (B98337) (TMS) esters and ethers. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The use of GC-MS allows for separation based on boiling point and polarity, while the mass spectrometer provides fragmentation patterns that confirm the structure of the derivatized analyte. While GC is a standard method for many halogenated organic compounds, the need for derivatization can introduce complexity and potential variability into the analysis. chromatographyonline.com

Chiral Chromatography for Enantiomeric Separation

The this compound molecule contains a chiral center at the second carbon atom (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers. Separating these enantiomers is critical in many biological and pharmaceutical contexts. Chiral chromatography is the definitive method for this purpose.

Two primary strategies exist for chiral resolution via chromatography:

Direct Separation on Chiral Stationary Phases (CSPs) : This is the most elegant approach, where the enantiomers are separated on a column containing a chiral selector. Cyclodextrin-based CSPs are particularly effective for this type of separation, often in a reversed-phase mode. sigmaaldrich.com The enantiomers interact differently with the chiral surface of the stationary phase, leading to different retention times. The inclusion complexing mechanism, where part of the analyte fits into the cyclodextrin (B1172386) cavity, is a key factor in achieving separation. sigmaaldrich.com

Indirect Separation via Diastereomeric Derivatives : In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., silica gel or C18). aocs.org For example, reacting the amino or carboxyl group of this compound with a chiral reagent like (S)-(+)-1-(1-naphthyl)ethyl isocyanate would produce diastereomeric urethane (B1682113) derivatives that can be resolved using normal- or reversed-phase HPLC. aocs.org

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and structure of this compound and for detecting it at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantifying this compound in complex samples like biological fluids. nih.gov An LC-MS/MS method was developed for the analysis of β-ureidopropionic acid, a structurally related compound, demonstrating the technique's applicability. nih.gov

The process begins with separation on an HPLC system, often using a reversed-phase C18 column. nih.gov The eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. In the first stage of the tandem mass spectrometer (e.g., the first quadrupole), a specific precursor ion corresponding to the protonated ([M+H]+) or deprotonated ([M-H]-) molecule is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analysis stage.

For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is commonly used. This involves monitoring a specific transition from a precursor ion to a characteristic product ion, providing excellent specificity and reducing chemical noise.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes polar molecules with basic sites (ureido group).
Precursor Ion (Q1) m/z 274.9 (C4H8IN2O3 + H)+Selects the molecular ion of the target analyte for fragmentation.
Collision Gas ArgonInert gas used to induce fragmentation of the precursor ion.
Product Ions (Q3) m/z 147.9 (Loss of I) m/z 129.9 (Loss of HI)Characteristic fragments used for confirmation and quantification in MRM mode.
Alternative Detector Inductively Coupled Plasma-MS (ICP-MS)Can be coupled with LC to provide highly sensitive and specific detection of the iodine atom, confirming the presence of an iodinated compound. psu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound or confirming the identity of a known one. nih.gov Instruments like Quadrupole Time-of-Flight (QTOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can achieve mass accuracies of less than 5 parts per million (ppm). nih.govnih.gov

For this compound (C4H7IN2O3), the exact mass can be calculated and compared to the experimentally measured mass. This high degree of accuracy allows for the unambiguous assignment of the molecular formula, distinguishing it from other compounds with the same nominal mass. Furthermore, the presence of iodine, which is monoisotopic at mass 126.904 u, provides a unique signature that aids in identification. HRMS is also used to analyze fragment ions (MS/MS), yielding high-accuracy mass data that facilitates the elucidation of the compound's structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed investigation of this compound, providing critical insights into its three-dimensional structure (conformation) and the pathways of its chemical transformations (mechanisms). By analyzing the interactions of atomic nuclei within a magnetic field, researchers can elucidate the connectivity and spatial arrangement of atoms within the molecule.

For acyclic molecules like this compound, ¹H NMR is particularly powerful in determining the preferred rotational conformation around single bonds. The analysis of vicinal proton-proton coupling constants (³JHH) across the C2-C3 bond allows for the estimation of dihedral angles, revealing whether substituents are positioned in a gauche (synclinal) or anti (antiperiplanar) arrangement. Studies on analogous substituted ureidopropionic acids have established a clear methodology; for instance, investigations into isomers of 2-methyl-3-ureidobutyric acid showed a preference for conformers with gauche hydrogens, whereas 2,3-diphenyl-3-ureidopropionic acid favored a conformation where the hydrogens were trans (anti). researchgate.net Similarly, the coupling constants between the amide proton and the adjacent C-H proton (JNHCH) provide information on the conformation around the N-C bond, with values of 8.7–8.9 Hz in related secondary alkylureas indicating a high population of conformers with an anti-relationship between the N-H and C-H bonds. researchgate.net

NMR is also central to elucidating reaction mechanisms. The intramolecular cyclization of this compound is a key transformation that has been investigated using such methods. acs.orgacs.org This reaction involves the nucleophilic attack of a ureido oxygen atom on the C2 carbon, which displaces the iodide ion and results in the formation of 2-amino-2-oxazoline-3-carboxylic acid. researchgate.net NMR spectroscopy can monitor this process by tracking the disappearance of proton and carbon signals corresponding to the starting material and the simultaneous appearance of new signals characteristic of the cyclic product. Advanced NMR techniques, such as ¹⁹F MRS (Magnetic Resonance Spectroscopy), have been used to monitor the in vivo conversion of structurally similar compounds like α-fluoro-β-ureidopropionic acid, demonstrating the power of NMR to follow metabolic pathways in complex biological systems. nih.gov

Table 1: Representative ¹H NMR Coupling Constants and Conformational Implications for Ureido Acids

Coupling Constant (J)Typical Value (Hz)Atoms InvolvedConformational Information Deduced
³JHH (vicinal)2-12 HzH-C-C-HDetermines the dihedral angle; distinguishes between gauche and anti conformations. researchgate.net
JNHCH~8.8 Hz (secondary)H-N-C-HIndicates a strong preference for the anti conformation between the N-H and C-H bonds. researchgate.net
JNHCH~5.8 Hz (primary)H-N-C-HSuggests a conformation that is somewhat lower than expected for a fully perpendicular arrangement. researchgate.net

Spectrophotometric and Other Optical Methods for Reaction Monitoring

Spectrophotometry provides a robust and accessible method for monitoring the progress and kinetics of chemical reactions involving this compound. This technique relies on measuring the change in absorbance of light by a sample over time, which, according to the Beer-Lambert law, is proportional to the concentration of the absorbing species.

The intramolecular cyclization of this compound to 2-amino-2-oxazoline-3-carboxylic acid is an ideal candidate for spectrophotometric monitoring because the reaction produces an iodide ion (I⁻). researchgate.net While iodide itself does not absorb light in the visible spectrum, its concentration can be easily quantified using a colorimetric reaction. For example, the iodide produced can be oxidized to iodine (I₂), which then forms a distinct blue-black complex with a starch indicator. The intensity of this color, measured as absorbance at a specific wavelength (typically around 600 nm), is directly proportional to the amount of iodide formed, and thus to the extent of the reaction.

By recording the absorbance at regular time intervals, a kinetic profile of the reaction can be generated. From this data, reaction rates and rate constants can be calculated. Kinetic studies on the cyclization of this compound have revealed that the reaction rate is independent of pH in the range of 2 to 9, a finding likely derived from such monitoring methods. researchgate.net

Beyond colorimetric assays, changes in the ultraviolet (UV) absorbance spectrum can also be used to track reactions. The starting material, this compound, and its cyclic product, 2-amino-2-oxazoline-3-carboxylic acid, possess different chemical structures and chromophores, leading to distinct UV absorption profiles. The formation of the oxazoline (B21484) ring system in the product alters the electronic structure, which can result in a measurable shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. By setting a spectrophotometer to a wavelength where the difference in absorbance between the reactant and product is maximal, one can effectively monitor the conversion in real-time.

Table 2: Hypothetical Data for Spectrophotometric Monitoring of Iodide Formation

This table illustrates how raw data from a spectrophotometric experiment could be used to track the cyclization of this compound.

Time (minutes)Absorbance at 600 nm (Starch-Iodine Complex)Calculated [Iodide] (µM)
00.0020.1
50.1507.5
100.28514.3
150.39819.9
200.48524.3
300.61030.5

Computational and Theoretical Investigations of 2 Iodo 3 Ureidopropionic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of 2-iodo-3-ureidopropionic acid. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT calculations would typically characterize the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the presence of multiple functional groups—carboxylic acid, urea (B33335), and an iodo substituent—creates a complex electronic landscape. The electron-withdrawing nature of the oxygen, nitrogen, and iodine atoms is expected to lower the energy of the frontier orbitals and influence the molecule's electrophilic and nucleophilic sites.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

Calculated ParameterPredicted Significance for this compound
HOMO EnergyIndicates the energy of the most available electrons; likely localized on the ureido and iodo groups.
LUMO EnergyIndicates the lowest energy site for accepting electrons; likely centered around the carbonyl and carboxyl carbons.
HOMO-LUMO GapA key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution, identifying nucleophilic sites (e.g., carbonyl oxygens) and electrophilic sites (e.g., ureido protons).
Mulliken Atomic ChargesQuantifies the partial charge on each atom, confirming the electron-withdrawing effects of the iodo, carboxyl, and ureido groups.

Molecular Dynamics Simulations of Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with its environment, such as a solvent.

An MD simulation would model the molecule by defining a force field, which includes terms for bond stretching, angle bending, and torsional (dihedral) rotations, as well as non-bonded interactions like van der Waals forces and electrostatic charges. researchgate.net By simulating the molecule in a box of explicit solvent molecules (e.g., water), its dynamic behavior, including preferred conformations and hydrogen bonding patterns, can be observed.

The conformational flexibility of this compound is primarily determined by the rotation around several key single bonds. The analysis of dihedral angle distributions from an MD trajectory would reveal the most stable rotamers. These simulations can identify intramolecular hydrogen bonds that may stabilize certain conformations and provide insight into how the molecule presents its functional groups to potential binding partners. This information is critical for understanding how the molecule might fit into an enzyme's active site or interact with other biological macromolecules.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral AngleDescriptionSignificance
O=C-N-CRotation around the ureido C-N bondDetermines the orientation of the propionic acid chain relative to the urea group.
N-C-C-C(OOH)Rotation around the central Cα-Cβ bond of the propionic acid backboneInfluences the spatial relationship between the iodo/ureido groups and the terminal carboxyl group.
I-C-C-NRotation around the Cα-Cβ bondDefines the position of the bulky iodine atom relative to the rest of the molecule, impacting steric hindrance.

In Silico Studies of Reaction Mechanisms and Transition States (e.g., Cyclization Pathway)

One of the most significant applications of computational chemistry is the study of reaction mechanisms. For this compound, a key reaction is its intramolecular cyclization. This compound is known to arise from the hydrolysis of 5-iodo-5,6-dihydrouracil (B1201511). researchgate.net Following its formation, it can undergo a spontaneous cyclization.

Kinetic studies have shown that this compound cyclizes to form 2-amino-2-oxazoline-3-carboxylic acid and an iodide ion. researchgate.net This reaction involves an intramolecular nucleophilic attack by one of the ureido oxygen atoms on the carbon atom bonded to the iodine (C2). The iodine atom serves as a good leaving group, facilitating the ring closure. Computational modeling of this pathway would involve locating the transition state structure for the nucleophilic attack. By calculating the activation energy (the energy difference between the reactant and the transition state), the reaction rate can be predicted and compared with experimental data.

Kinetic investigations have revealed that the rate of this cyclization is notably independent of pH in the range of 2 to 9. researchgate.net Below pH 2, the reaction rate decreases, which is attributed to the protonation of the ureido group, reducing its nucleophilicity. researchgate.net In silico modeling could further explore this by simulating the reaction under different protonation states of the ureido and carboxyl groups to rationalize the observed pH-rate profile.

Table 3: Findings on the Cyclization of this compound

AspectFindingReference
Reaction TypeIntramolecular Cyclization researchgate.net
MechanismIntramolecular attack of the ureido oxygen on the iodine-bearing carbon (C2). researchgate.net
Products2-Amino-2-oxazoline-3-carboxylic acid and Iodide ion (I⁻). researchgate.net
pH DependenceRate is pH-independent from pH 2 to 9; rate decreases below pH 2. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a cornerstone of modern SAR, allowing for the rapid in silico evaluation of newly designed analogs. biomedres.usbohrium.com For this compound, a hypothetical SAR study would involve systematically modifying its structure and predicting the resulting change in a target activity, such as enzyme inhibition.

The process begins by defining the core scaffold of this compound and identifying points for modification. These include:

The Halogen: Replacing iodine with other halogens (F, Cl, Br) or a hydrogen atom to probe the role of the leaving group and steric bulk.

The Ureido Group: Substituting the hydrogens on the terminal nitrogen to explore effects on hydrogen bonding and solubility.

The Carboxyl Group: Esterifying or amidating the carboxylic acid to assess the importance of the negative charge for target binding.

For each designed analog, computational methods like molecular docking could be used to predict its binding affinity to a specific biological target. Quantitative Structure-Activity Relationship (QSAR) models could also be developed, which correlate calculated molecular descriptors (e.g., logP, molecular weight, electronic properties) with observed activity to create a predictive mathematical model. biomedres.usbiomedres.us

Table 4: Illustrative SAR Modifications for Computational Modeling

Modification SiteExample ModificationPredicted Property to Investigate
C2-SubstituentReplace Iodo (I) with Bromo (Br) or Chloro (Cl)Effect of leaving group ability on cyclization rate or target interaction.
Terminal Ureido NitrogenAdd a methyl group (-CH₃)Impact of altered hydrogen bond donor capacity and hydrophobicity.
Carboxyl GroupConvert to methyl ester (-COOCH₃)Role of the negative charge and hydrogen bond accepting ability in binding.
Propionic BackboneAdd a methyl group to C3Steric effects on conformational preference and receptor fit.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, which is crucial for structure verification and analysis. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly common. nih.govrsc.org

NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is typically performed after a DFT geometry optimization of the molecule. nih.gov For a molecule containing a heavy atom like iodine, it is important to use appropriate basis sets, such as def2-SVP, to accurately account for relativistic effects. nih.gov The calculations would yield predicted ¹H and ¹³C chemical shifts for each unique atom in this compound. These predicted values, when compared to experimental spectra, can confirm the assigned structure and provide insight into its conformational state in solution.

Similarly, computational frequency analysis can predict the IR spectrum. The calculation identifies the vibrational modes of the molecule and their corresponding frequencies and intensities. This would allow for the assignment of key peaks in an experimental IR spectrum, such as the C=O stretches of the carboxyl and ureido groups, N-H stretches, and the C-I stretch.

Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon AtomPredicted Chemical Shift Range (ppm)Reasoning for Prediction
Carboxyl (C=O)170-175Typical range for a carboxylic acid carbonyl carbon.
Ureido (C=O)158-163Characteristic shift for a urea carbonyl, slightly upfield from a carboxylic acid.
C3 (CH₂)35-40Methylene carbon adjacent to the electron-withdrawing ureido nitrogen.
C2 (CHI)20-25Aliphatic carbon bearing an iodine; the heavy atom effect and electronegativity result in a significant upfield shift compared to CH/CH₂ carbons.

Note: These are illustrative values based on general principles; actual values would require specific DFT calculations.

Research Applications and Utility of 2 Iodo 3 Ureidopropionic Acid in Chemical Biology and Material Science

Development as a Chemical Probe for Enzyme Active Sites or Biological Pathways

The presence of an electrophilic iodine atom and a ureido group makes 2-iodo-3-ureidopropionic acid a candidate for use as a chemical probe to investigate enzyme active sites and biological pathways. The iodine can act as a reactive handle for covalent modification of nucleophilic residues, such as cysteine or histidine, often found in enzyme active sites. This interaction can lead to irreversible inhibition, allowing for the identification and characterization of target enzymes.

Furthermore, the ureido and carboxylic acid groups can participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which can guide the molecule to specific binding pockets within a protein. The study of pyrimidines with 5-substituent halogens, including iodo-groups, has been utilized to probe reductive activation and turnover in enzymes like dihydropyrimidine (B8664642) dehydrogenase. researchgate.net The linear relationship observed in the Hammett plot for the rate of hydride transfer suggests that the size of the 5-substituent, up to an iodo-group, does not sterically hinder the kinetics of pyrimidine (B1678525) reduction. researchgate.net This highlights the potential of iodo-substituted ureido acids in mechanistic studies of enzymes involved in pyrimidine metabolism.

Use in Radiolabeling Chemistry for Research Tracers (e.g., Iodine-123/131 incorporation methodology)

The stable iodine atom in this compound can be readily substituted with radioactive isotopes of iodine, such as Iodine-123 (a gamma emitter for SPECT imaging) or Iodine-131 (a beta and gamma emitter for radiotherapy and imaging). This makes the compound a valuable precursor for the synthesis of radiolabeled tracers for in vivo imaging and therapeutic applications.

The methodology for incorporating radioactive iodine would typically involve a nucleophilic substitution reaction, where a radioactive iodide salt (e.g., Na¹²³I or Na¹³¹I) displaces a suitable leaving group on a precursor molecule. In the case of synthesizing radiolabeled this compound, a common strategy would be to start with a precursor containing a better leaving group than iodide, such as a tosylate or a triflate, at the 2-position of the propionic acid backbone.

The resulting radiolabeled this compound could then be used in various research settings. For instance, it could be employed to study the biodistribution and pharmacokinetics of ureido-containing compounds. Moreover, if this molecule shows specific uptake in certain tissues or tumors, it could be developed as a diagnostic imaging agent or a targeted radiotherapeutic. The use of radiolabeled compounds like 5-iodo-2'-deoxyuridine (IdU) in techniques such as DNA fiber analysis demonstrates the utility of iodinated compounds in tracking biological processes. nih.gov

Application as a Synthetic Building Block for Complex Molecules and Molecular Scaffolds

The trifunctional nature of this compound—possessing a carboxylic acid, a ureido group, and an iodine atom—renders it a highly versatile building block in organic synthesis for the construction of more complex molecules and molecular scaffolds.

Precursor in the Synthesis of Heterocyclic Compounds

The reactive C-I bond and the nucleophilic centers within the ureido group make this compound a suitable precursor for the synthesis of various heterocyclic compounds. Intramolecular cyclization reactions can be envisioned where the ureido nitrogen or oxygen attacks the carbon bearing the iodine, leading to the formation of five- or six-membered rings. For example, the cyclization of 3-ureidopropionic acid to dihydrouracil (B119008) is a known reaction. researchgate.net The presence of the iodo group in this compound could influence the regioselectivity and stereoselectivity of such cyclizations, potentially leading to novel heterocyclic structures. The intramolecular cyclization of this compound itself has been a subject of study. acs.org

Integration into Peptidomimetic and Macrocyclic Structures

The amino acid-like structure of this compound makes it an attractive component for incorporation into peptidomimetics and macrocyclic structures. Peptidomimetics are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. The ureido group can act as a peptide bond isostere, and the iodo-substituent can introduce a unique steric and electronic profile.

Furthermore, the iodine atom can serve as a handle for further functionalization or for cross-linking reactions to form macrocycles. Macrocyclic structures are of significant interest in drug discovery due to their conformational rigidity and ability to bind to challenging protein targets. google.com Patent literature describes the use of various amino acid derivatives, including those with ureido groups, in the synthesis of peptidomimetic macrocycles. googleapis.com The incorporation of this compound could provide a novel route to such complex architectures.

Exploration in Biocatalysis and Biotransformation Research

This compound can be utilized as a substrate or a probe in biocatalysis and biotransformation research. Enzymes such as dehalogenases, which catalyze the cleavage of carbon-halogen bonds, could potentially act on this compound. Studying the enzymatic dehalogenation of this compound could provide insights into the mechanisms of these enzymes and their substrate specificity.

Conversely, enzymes involved in the metabolism of pyrimidines and related compounds, such as dihydropyrimidinase and β-ureidopropionase, might interact with this compound. nih.govhmdb.cawikipedia.orglmdb.catargetmol.com Investigating these interactions could help to elucidate the metabolic pathways of halogenated pyrimidine analogues, which are often used as antiviral or anticancer drugs. The introduction of unnatural amino acids into peptides using enzymatic translation systems is an active area of research, and while the efficiency varies, it opens up possibilities for incorporating modified amino acids like this compound into proteins. sigmaaldrich.com

Potential as a Ligand in Coordination Chemistry Research

The presence of multiple potential coordination sites—the carboxylate oxygen atoms and the ureido nitrogen and oxygen atoms—makes this compound a potential ligand for a variety of metal ions. The coordination chemistry of ureido-containing ligands has been explored, with reports on the synthesis and characterization of organotin(IV) complexes of 3-ureidopropionic acid. tandfonline.com

The introduction of an iodine atom at the 2-position could influence the coordination behavior of the ligand through steric and electronic effects. It could also provide a site for secondary interactions in the resulting metal complexes. The synthesis of novel metal complexes with this compound could lead to materials with interesting catalytic, magnetic, or photophysical properties. The use of amino acid derivatives in the formation of salen-type ligands for metal complexation further highlights the potential of compounds like this compound in coordination chemistry. google.com

Future Research Directions and Unexplored Avenues for 2 Iodo 3 Ureidopropionic Acid

Investigation of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-Iodo-3-ureidopropionic acid and its analogs is an area ripe for innovation, with a particular focus on developing more efficient and environmentally friendly methods.

Current synthetic approaches to related ureidopropionic acids often involve the reaction of a corresponding amino acid with a reagent like potassium isocyanate (KOCN) or urea (B33335). mdpi.comsmolecule.com Traditional methods for creating the ureido group can rely on toxic reagents. mdpi.com A promising sustainable alternative is the direct transamidation reaction between a primary amine and urea in an aqueous solution, which proceeds through an in situ formation of isocyanic acid. mdpi.com This approach, which can achieve high conversion rates without the need for catalysts, represents a greener pathway for synthesizing the ureido portion of the target molecule. mdpi.com

For the iodination step, recent advancements in the electrophilic iodination of organic compounds offer a variety of methods. mdpi.com These include using molecular iodine in conjunction with oxidizing agents like 2-iodoxybenzoic acid (IBX), which can facilitate the iodination of alkenes and alkynes. mdpi.com Exploring chemo- and regioselective iodination techniques will be crucial to efficiently introduce the iodine atom at the C-2 position of the propionic acid backbone. Future research could focus on combining these sustainable ureido-formation and advanced iodination techniques into a streamlined, one-pot, or flow-chemistry process.

Table 1: Potential Synthetic Strategies and Key Considerations

Synthetic StepPotential MethodologiesKey Research Focus
Ureido Group Formation Transamidation with urea in aqueous solution. mdpi.comOptimizing reaction conditions (temperature, concentration) to maximize yield and minimize byproducts. Exploring catalytic systems to enhance reaction rates.
Iodination Electrophilic iodination using I₂ with an oxidizing agent (e.g., IBX). mdpi.comAchieving high regioselectivity for the C-2 position. Investigating various iodine sources and reaction conditions to ensure mild and efficient iodination.
Integrated Synthesis One-pot or flow-chemistry approaches.Developing a convergent synthetic route that combines ureido formation and iodination to improve overall efficiency and reduce purification steps.

Deeper Mechanistic Understanding of Complex Biological Interactions

The biological role of this compound is currently uncharacterized, but the known activities of its constituent parts provide a clear roadmap for investigation. The parent compound, 3-ureidopropionic acid (N-carbamoyl-beta-alanine), is a key intermediate in the metabolic breakdown of uracil (B121893). wikipedia.orglmdb.ca Elevated levels of 3-ureidopropionic acid have been associated with metabolic disorders, and it has been studied as a potential biomarker. smolecule.comnih.gov Furthermore, recent studies have shown that 3-ureidopropionic acid can exhibit anti-inflammatory properties by inhibiting nitric oxide synthesis. mdpi.com

The introduction of an iodine atom adds another layer of potential biological activity. Organoiodine compounds are prevalent in marine environments and can participate in complex biogeochemical cycles. pnas.orgnih.gov In biological systems, the iodine atom can act as a heavy halogen, potentially influencing protein-ligand interactions through halogen bonding or by serving as a leaving group in enzymatic reactions. The presence of iodine could also make the compound a substrate or inhibitor for dehalogenase enzymes.

Future research should aim to elucidate how this compound interacts with key metabolic enzymes, such as dihydropyrimidinase and beta-ureidopropionase, which are involved in the uracil degradation pathway. lmdb.caoup.com Investigating its potential as an anti-inflammatory agent or as a modulator of other cellular signaling pathways is also a critical avenue. mdpi.com Proteomic and metabolomic studies could reveal its cellular targets and metabolic fate.

Development of Advanced Analytical Techniques for Low-Concentration Detection in Research Matrices

To study the synthesis and biological interactions of this compound effectively, sensitive and selective analytical methods are required for its detection and quantification, especially at low concentrations within complex biological or environmental samples.

A range of analytical techniques exists for the detection of iodine and organoiodine compounds. aip.org For molecular identification and quantification, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool. researchgate.net This technique can be optimized to selectively detect organic iodine compounds by monitoring for the characteristic iodine ion (m/z 126.9039) in fragmentation scans. researchgate.net Other mass spectrometry techniques, such as inductively coupled plasma-mass spectrometry (ICP-MS), are highly sensitive for total iodine quantification but may require coupling with a separation technique like ion chromatography to speciate different organoiodine compounds. acs.org

A significant challenge will be detecting the compound in complex research matrices like cell lysates or environmental water samples, where it may be present at trace levels. lanl.gov Developing robust sample preparation protocols, such as solid-phase extraction (SPE), will be essential to remove interfering substances and preconcentrate the analyte. acs.org

Table 2: Advanced Analytical Methods for this compound

TechniqueAbbreviationApplicationAdvantages
Liquid Chromatography-High Resolution Mass Spectrometry LC-HRMSStructural identification and quantification in complex mixtures. researchgate.netHigh selectivity and sensitivity; provides structural information.
Inductively Coupled Plasma-Mass Spectrometry ICP-MSUltra-trace quantification of total iodine. aip.orgacs.orgExtremely low detection limits.
Combustion Ion Chromatography CICScreening for total organohalogen content. nih.govRapid screening of samples for halogenated compounds.
Accelerator Mass Spectrometry AMSDetection of extremely low concentrations of isotopes (e.g., using ¹²⁹I). aip.orgUnparalleled sensitivity for isotopic analysis.

Exploration of Stereoselective Syntheses and Reactions

This compound possesses a chiral center at the C-2 position, meaning it can exist as two distinct enantiomers. The stereochemistry of a molecule is often critical for its biological activity. Therefore, the development of methods for the stereoselective synthesis of each enantiomer is of significant research interest.

Achieving stereoselectivity in the synthesis of related 2-iodo carboxylic acid derivatives has been demonstrated through various methods. researchgate.nettesisenred.net For instance, the hydroalumination of alkynes followed by iodination can produce stereodefined alkenyl iodides, which could potentially be converted to the target acid. redalyc.org Another approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the iodination or a related transformation step. Hypervalent iodine reagents have been used for the stereoselective synthesis of C-2 iodo amino acid glycoconjugates, suggesting their potential applicability in this context. researchgate.net

Future work should focus on adapting these stereoselective methods to the synthesis of this compound. This would involve the asymmetric iodination of a suitable precursor or the stereoselective construction of the chiral backbone. The resulting enantiomerically pure compounds would be invaluable for probing stereospecific biological interactions.

Design of New Derivatives with Enhanced Research Utility

The structure of this compound serves as a versatile scaffold for the design of new derivatives with tailored properties and enhanced research utility. The carboxylic acid, ureido group, and carbon-iodine bond all provide handles for chemical modification.

Derivatives could be designed for a variety of purposes:

Biochemical Probes: The iodine atom can be replaced with a radioactive isotope, such as ¹²⁵I or ¹²⁹I, to create a radiolabeled tracer for metabolic and biodistribution studies. aip.orglanl.gov

Therapeutic Potential: Modification of the core structure could lead to analogs with enhanced biological activity, such as improved anti-inflammatory properties or novel enzyme inhibitory functions. The parent compound, 3-ureidopropionic acid, has been used as a building block in the synthesis of other compounds. google.com

Cross-linking Agents: The carbon-iodine bond can participate in cross-coupling reactions, allowing the molecule to be tethered to other molecules or surfaces for use in chemical biology or materials science applications. sgitolab.com

The synthesis of a library of derivatives with systematic variations to the core structure would enable structure-activity relationship (SAR) studies. These studies would provide critical insights into how different functional groups influence the compound's biological and chemical properties, guiding the design of next-generation molecules for specific research applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Iodo-3-ureidopropionic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves iodination of 3-ureidopropionic acid derivatives using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to remove unreacted precursors. Purity can be validated using HPLC (retention time comparison) and NMR (integration of proton signals for iodinated vs. non-iodinated species) .
  • Key Considerations : Monitor reaction kinetics to avoid over-iodination. Stability studies under synthetic conditions (e.g., light exposure, solvent polarity) are recommended to prevent degradation .

Q. How can researchers characterize the structural stability of this compound in aqueous solutions?

  • Methodological Answer : Use spectroscopic techniques (e.g., UV-Vis for iodine dissociation monitoring, FTIR for urea carbonyl stability) and pH-dependent stability assays. Compare degradation products via LC-MS to identify hydrolysis pathways. Control experiments should include buffered solutions at physiological pH (7.4) and acidic/basic conditions .
  • Data Interpretation : Quantify half-life using kinetic modeling. Contradictions in stability data may arise from solvent impurities or temperature fluctuations; replicate experiments under inert atmospheres (e.g., nitrogen) to ensure reproducibility .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this compound in enzyme inhibition or protein binding studies?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). Use molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites, followed by mutagenesis studies to validate computational predictions. Include negative controls (e.g., non-iodinated analogs) to isolate iodine-specific effects .
  • Data Contradiction Analysis : Discrepancies between computational and experimental Kd values may stem from solvent accessibility in docking models. Cross-validate with X-ray crystallography or cryo-EM if feasible .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer : Conduct dose-response assays (e.g., IC50 determination) in parallel across cell lines with standardized protocols (e.g., identical passage numbers, serum-free conditions). Use transcriptomics or metabolomics to identify cell-specific pathways influenced by the compound. Meta-analysis of existing literature should account for variables like cell viability assay type (MTT vs. ATP luminescence) .
  • Advanced Strategy : Apply machine learning models to correlate bioactivity with cell line genetic backgrounds (e.g., COSMIC database mutations) .

Q. What strategies are recommended for integrating this compound into multi-step organic syntheses without iodine displacement?

  • Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl for the urea moiety) during coupling reactions. Monitor iodine retention via X-ray photoelectron spectroscopy (XPS) or <sup>125</sup>I radiolabeling. Optimize reaction solvents (e.g., DMF vs. THF) to minimize nucleophilic substitution .
  • Troubleshooting : If displacement occurs, switch to milder bases (e.g., K2CO3 instead of NaOH) or lower temperatures. Include isotopic labeling studies to trace iodine loss pathways .

Methodological Frameworks

Q. How should researchers formulate hypotheses about the structure-activity relationship (SAR) of this compound derivatives?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For SAR, systematically vary substituents (e.g., halogens, alkyl groups) on the urea or propionic acid moieties. Use principal component analysis (PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity data .
  • Validation : Cross-validate SAR models with leave-one-out (LOO) or k-fold cross-validation to avoid overfitting .

Data Presentation & Reproducibility

Q. What are the best practices for reporting NMR and mass spectrometry data of this compound in publications?

  • Answer : Follow IUPAC guidelines for NMR peak assignment (δ values, multiplicity, J-couplings) and mass spectrometry (m/z with ionization method noted). Provide raw data in supplementary materials, including fragmentation patterns for LC-MS. Use <sup>13</sup>C DEPT to confirm carbon environments .
  • Reproducibility : Share instrument parameters (e.g., NMR field strength, LC gradient) and sample preparation details (e.g., deuterated solvents, concentration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.